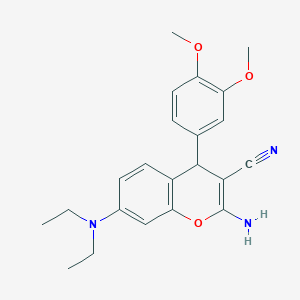![molecular formula C22H26N4O3 B11476778 7-(4-heptylphenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11476778.png)
7-(4-heptylphenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-ヘプチルフェニル)-1,3-ジメチル[1,3]オキサゾロ[2,3-f]プリン-2,4(1H,3H)-ジオンは、オキサゾロ[2,3-f]プリン類に属する合成有機化合物です。この化合物は、オキサゾロ[2,3-f]プリンコアにヘプチルフェニル基が結合しているという独特の構造が特徴です。
2. 製法
合成経路と反応条件: 7-(4-ヘプチルフェニル)-1,3-ジメチル[1,3]オキサゾロ[2,3-f]プリン-2,4(1H,3H)-ジオンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、オキサゾロ[2,3-f]プリンコアを合成し、その後、ヘプチルフェニル基を導入することです。主要なステップには以下が含まれます。
オキサゾロ[2,3-f]プリンコアの形成: これは、プリン誘導体やオキサゾール中間体などの適切な前駆体を含む環化反応によって達成できます。
メチル化: 最後のステップでは、窒素原子をメチル化して、目的のジメチル化生成物を得ます。
工業的生産方法: この化合物の工業的生産には、収率と純度を高めるために、上記の合成経路を最適化することが含まれる場合があります。連続フロー合成や触媒の使用などの技術は、生産プロセスを効率的にスケールアップするために使用できます。
反応の種類:
酸化: この化合物は、特にヘプチル側鎖で酸化反応を起こし、様々な酸化誘導体を形成します。
還元: 還元反応は、オキサゾロ[2,3-f]プリンコアを修飾するために使用でき、その生物学的活性を変化させる可能性があります。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃).
還元剤: 水素化ホウ素ナトリウム (NaBH₄)、水素化リチウムアルミニウム (LiAlH₄).
置換試薬: ハロゲン (Cl₂, Br₂)、ニトロ化剤 (HNO₃).
主要な生成物:
酸化誘導体: カルボン酸、アルコール。
還元誘導体: アミン、アルカン。
置換誘導体: ハロゲン化化合物、ニトロ化合物。
化学:
触媒作用: この化合物は、触媒反応におけるリガンドとして作用し、様々な有機変換の効率を高めます。
材料科学: 特定の電子特性と光学特性を持つ先端材料の合成に使用されます。
生物学:
酵素阻害: この化合物は、特定の酵素の阻害剤として可能性を示しており、創薬の候補となっています。
細胞シグナル伝達: 細胞シグナル伝達経路を調節し、増殖やアポトーシスなどの細胞プロセスに影響を与える可能性があります。
医学:
抗癌活性: 予備的研究では、この化合物は、特定の癌細胞株の増殖を阻害する抗癌作用を持つ可能性があることを示唆しています。
抗菌活性: 細菌や真菌などの様々な微生物病原体に対して活性があることが示されています。
業界:
医薬品: 新しい治療薬の開発に使用されます。
準備方法
The synthesis of 7-(4-heptylphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione involves several steps. One common method includes the cyclization of 2-aminoethanol derivatives using polyphosphoric acid or phosphoryl chloride, followed by oxidation with manganese dioxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents.
Common reagents and conditions used in these reactions include polyphosphoric acid, phosphoryl chloride, and manganese dioxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
7-(4-Heptylphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in receptor binding assays.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
7-(4-ヘプチルフェニル)-1,3-ジメチル[1,3]オキサゾロ[2,3-f]プリン-2,4(1H,3H)-ジオンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、イオンチャネルが含まれます。この化合物はこれらの標的に結合し、その活性を変化させ、それによって様々な生物学的経路を調節します。たとえば、その抗癌活性は、細胞分裂と生存に関与する主要な酵素の阻害によるものと考えられます。
類似化合物:
7-(4-ヘプチルフェニル)-1,3-ジメチルキサンチン: 類似の構造ですが、オキサゾール環がありません。
7-(4-ヘプチルフェニル)-1,3-ジメチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2,4(1H,3H)-ジオン: オキサゾール環の代わりにトリアゾール環が含まれています。
独自性:
構造的特徴: オキサゾロ[2,3-f]プリンコアの存在は、この化合物を他の類似化合物と区別し、独特の生物学的活性を生み出す可能性があります。
生物学的活性: この化合物中の官能基の特定の配置は、生物学的標的との異なる相互作用をもたらし、特定の用途において利点をもたらす可能性があります。
類似化合物との比較
Similar compounds include other oxazole derivatives such as:
特性
分子式 |
C22H26N4O3 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
7-(4-heptylphenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C22H26N4O3/c1-4-5-6-7-8-9-15-10-12-16(13-11-15)17-14-26-18-19(23-21(26)29-17)24(2)22(28)25(3)20(18)27/h10-14H,4-9H2,1-3H3 |
InChIキー |
XIPWJVURLKPGIR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CN3C4=C(N=C3O2)N(C(=O)N(C4=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11476697.png)
![4-(6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B11476699.png)
![methyl [4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11476703.png)
![2-Amino-6-(phenylcarbonyl)-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11476707.png)
![1-(4-methoxyphenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11476748.png)
![[(1-butyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile](/img/structure/B11476749.png)

![(4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone](/img/structure/B11476754.png)
![4-Amino-5-methyl-2-oxo-4-phenyl-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11476757.png)
![4-Chloro-N-[3-methyl-8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide](/img/structure/B11476764.png)

![Methyl 7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B11476772.png)
![N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11476787.png)
![Methyl 4-({[5-chloro-2-(piperidin-1-yl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11476789.png)
